molecular formula C13H18BrClN2OSi B8613233 2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane

2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane

Cat. No.: B8613233
M. Wt: 361.73 g/mol
InChI Key: GIHQVKOYUKZERO-UHFFFAOYSA-N
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Description

2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by the presence of bromine, chlorine, and a trimethylsilyl group, which contribute to its unique chemical properties. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Chlorination: The starting material, benzimidazole, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 6 positions, respectively.

    Trimethylsilylation: The intermediate product is then reacted with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group.

    Etherification: Finally, the compound is subjected to etherification with 2-(trimethylsilyl)ethanol to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
  • 2-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Uniqueness

2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of both bromine and chlorine atoms, along with the trimethylsilyl group, allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C13H18BrClN2OSi

Molecular Weight

361.73 g/mol

IUPAC Name

2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H18BrClN2OSi/c1-19(2,3)5-4-18-9-17-8-16-13-11(14)6-10(15)7-12(13)17/h6-8H,4-5,9H2,1-3H3

InChI Key

GIHQVKOYUKZERO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=C1C=C(C=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-6-chloro-1H-benzo[d]imidazole 109c (3.5 g, 15 mmol) in N,N-dimethylformamide (30 mL) was added sodium hydride (360 mg, 15 mmol) and 2-(trimethylsilyl)ethoxymethyl chloride (2.7 g, 16.5 mmol). The reaction was stirred at room temperature for 2 h. Water (100 mL) was added to quench the reaction. The mixture was extracted with ethyl acetate (3×80 mL). The combined organic phase was dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to afford 116a as a brown solid (4.2 g, 77%). MS-ESI: [M+H]+ 361.0
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
77%

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